(7-Cloroisoquinolin-3-il)metanol

Descripción general

Descripción

(7-Chloroisoquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality (7-Chloroisoquinolin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Chloroisoquinolin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diseño y Desarrollo de Fármacos

(7-Cloroisoquinolin-3-il)metanol: sirve como un intermediario clave en la síntesis de varios derivados de quinolina. La quinolina es un compuesto orgánico aromático heterocíclico con una amplia gama de bioactividad, lo que la convierte en un importante farmacóforo en la química medicinal . Se ha utilizado en el diseño de compuestos con propiedades antiinflamatorias, antimaláricas y anticancerígenas.

Química Sintética

Este compuesto se utiliza en reacciones de N-alquilación regioselective, que son fundamentales en la síntesis orgánica . Tales reacciones son cruciales para la construcción de moléculas complejas y se pueden aplicar a la síntesis de productos naturales y farmacéuticos.

Investigación Farmacológica

Los motivos de quinolina funcionalizados, que se pueden derivar de This compound, han demostrado una eficacia sustancial en aplicaciones farmacológicas . Estos incluyen el desarrollo de nuevos fármacos con potenciales efectos terapéuticos contra diversas enfermedades.

Agentes Antimicrobianos

Se han realizado investigaciones sobre nuevos derivados de la 7-cloroquinolina por sus propiedades antimicrobianas . La modificación estructural de los derivados de la quinolina puede conducir al descubrimiento de nuevos agentes antimicrobianos.

Agentes Antiinflamatorios

Se han cribado derivados específicos de quinolina sintetizados usando This compound por su potencial antiinflamatorio . Estos compuestos podrían contribuir al desarrollo de nuevos medicamentos antiinflamatorios.

Investigación Anticancerígena

La síntesis de derivados de quinolina a partir de This compound ha sido evaluada para la actividad anticancerígena. Esta investigación es vital para el desarrollo de nuevas terapias contra el cáncer .

Actividad Biológica

(7-Chloroisoquinolin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

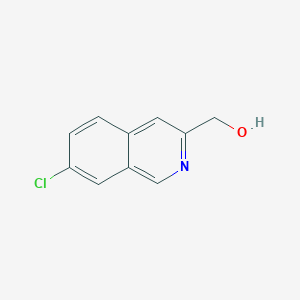

(7-Chloroisoquinolin-3-yl)methanol is characterized by its isoquinoline core, modified with a chlorine atom at the 7-position and a hydroxymethyl group at the 3-position. This structural configuration is significant for its interaction with biological targets.

The biological activity of (7-Chloroisoquinolin-3-yl)methanol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation. For example, it may target cyclin-dependent kinases, which play a vital role in cell cycle regulation.

- Receptor Modulation : It can modulate receptor activities, potentially affecting signaling pathways related to growth and apoptosis.

Biological Activity Data

Recent studies have evaluated the biological activity of (7-Chloroisoquinolin-3-yl)methanol against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LS174T (Colon Cancer) | 5.2 | Inhibition of cyclin D1 |

| HT-29 (Colon Cancer) | 6.8 | Induction of p21 Waf1/Cip1 |

| Caco2 (Colon Cancer) | 4.5 | Targeting methionine S-adenosyltransferase (MAT2A) |

| A549 (Lung Cancer) | 12.0 | Apoptosis induction through receptor modulation |

Case Studies

- Inhibition of Colon Cancer Cell Proliferation : A study demonstrated that (7-Chloroisoquinolin-3-yl)methanol significantly inhibited the proliferation of LS174T colon cancer cells at low micromolar concentrations. The mechanism involved the downregulation of cyclin D1 and upregulation of p21, suggesting a potential role in cell cycle arrest.

- Selectivity Over Normal Cells : Comparative studies against normal lung epithelial cells showed that the compound exhibited greater selectivity for cancerous cells, indicating a favorable therapeutic index. This selectivity was attributed to the differential expression of MAT2A in cancer cells.

Research Findings

Research indicates that (7-Chloroisoquinolin-3-yl)methanol not only inhibits cancer cell growth but also shows promising results in terms of bioavailability and minimal toxicity. In vitro assays revealed that:

- The compound has a favorable pharmacokinetic profile.

- It does not activate hERG channels, reducing the risk of cardiotoxicity.

Propiedades

IUPAC Name |

(7-chloroisoquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLBGIQWDNQNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.